![molecular formula C8H9ClO B14429033 Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride CAS No. 78293-66-0](/img/structure/B14429033.png)
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexene ring. This compound is of interest in organic chemistry due to its strained ring system and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride typically involves the reaction of Bicyclo[4.1.0]hept-2-ene with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: Bicyclo[4.1.0]hept-2-ene.
Reagent: Thionyl chloride (SOCl₂).
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of automated systems can help in maintaining the desired temperature and pressure conditions, leading to higher yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The strained ring system can undergo addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Halogens, acids.
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products Formed
Substitution Products: Amides, esters, thioesters.
Addition Products: Halogenated derivatives, hydroxylated derivatives.
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride involves its reactivity due to the strained ring system and the presence of the carbonyl chloride group. The compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a different ring structure.
Cyclohexene: A monocyclic compound with similar reactivity.
Norbornene: A bicyclic compound with a similar strained ring system.
Uniqueness
Bicyclo[41
Propiedades
Número CAS |
78293-66-0 |
|---|---|
Fórmula molecular |
C8H9ClO |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h1,3,5-7H,2,4H2 |
Clave InChI |
UYBYMHAPYOLDDB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C2C(=O)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
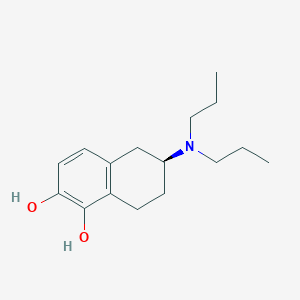
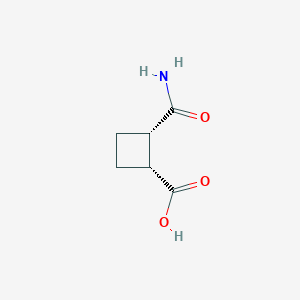
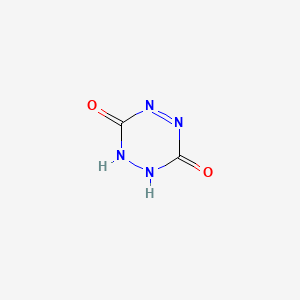
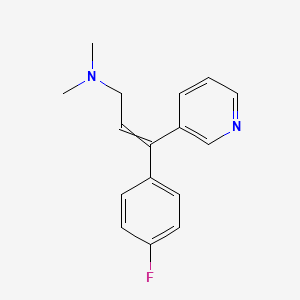
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)


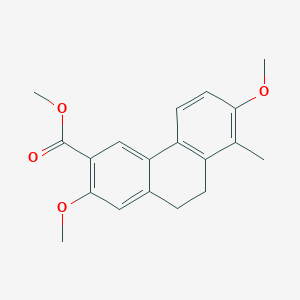
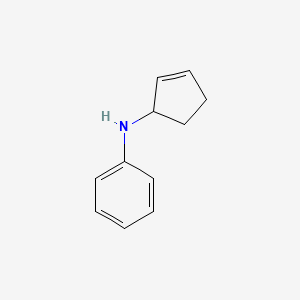

![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
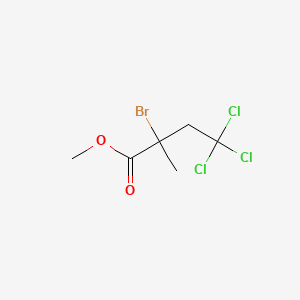
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
